4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-nitrobenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The general reaction scheme is as follows:
4-nitrobenzaldehyde+4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((4-aminobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol.
Scientific Research Applications
4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((4-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
478256-12-1 |
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Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-3-2-4-13(9-11)15-18-19-16(24)20(15)17-10-12-5-7-14(8-6-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI Key |
VYVJHMRECOROOI-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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